molecular formula C34H32N6NaO10S2 B036997 Brilliant Yellow 6G CAS No. 2429-76-7

Brilliant Yellow 6G

Cat. No.: B036997
CAS No.: 2429-76-7
M. Wt: 771.8 g/mol
InChI Key: MUHUDDOYYNZYPF-UHFFFAOYSA-N
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Description

Brilliant Yellow 6G (CAS 2429-76-7), also known as Acid Yellow 44, is a synthetic azo dye characterized by its vivid greenish-yellow hue and sulfonic acid functional groups. Its molecular formula is C34H30N6Na2O10S2 (molecular weight: 792.75), featuring a symmetrical biphenyl core with azo linkages, nitro groups, and sulfonate moieties . This compound exhibits high solubility in water, with aqueous solutions appearing bright greenish-yellow. In acidic conditions (e.g., concentrated HCl), the solution shifts to reddish tones, while alkaline environments maintain the yellow coloration .

This compound is primarily used as an acid dye in textiles and biological staining. Notably, it acts as a potent and selective inhibitor of vesicular glutamate transporters (VGLUTs), with its pharmacophore defined by a symmetrical arrangement of negatively charged oxygen atoms and hydrogen-bond-forming nitrogen atoms . This dual functionality—as a dye and a bioactive agent—makes it a compound of significant industrial and pharmacological interest.

Properties

CAS No.

2429-76-7

Molecular Formula

C34H32N6NaO10S2

Molecular Weight

771.8 g/mol

IUPAC Name

disodium;5-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-2-[4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-5-methyl-2-sulfonatophenyl]-4-methylbenzenesulfonate

InChI

InChI=1S/C34H32N6O10S2.Na/c1-19-15-25(29(51(45,46)47)17-27(19)37-39-31(21(3)41)33(43)35-23-11-7-5-8-12-23)26-16-20(2)28(18-30(26)52(48,49)50)38-40-32(22(4)42)34(44)36-24-13-9-6-10-14-24;/h5-18,31-32H,1-4H3,(H,35,43)(H,36,44)(H,45,46,47)(H,48,49,50);

InChI Key

MUHUDDOYYNZYPF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1N=NC(C(=O)C)C(=O)NC2=CC=CC=C2)S(=O)(=O)[O-])C3=C(C=C(C(=C3)C)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4)S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

CC1=CC(=C(C=C1N=NC(C(=O)C)C(=O)NC2=CC=CC=C2)S(=O)(=O)O)C3=C(C=C(C(=C3)C)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4)S(=O)(=O)O.[Na]

Other CAS No.

2429-76-7

Synonyms

ACID YELLOW 44; CI ACID YELLOW 44; Disodium 5-[[1,3-dioxo-1-(phenylamino)butan-2-yl]azo]-2-[4-[[1,3-dioxo-1-(phenylamino)butan-2-yl]azo]-5-methyl-2-sulfonatophenyl]-4-methylbenzenesulfonate; Acid Yellow 6G; disodium 5,5'-dimethyl-4,4'-bis[[2-oxo-1-[(ph

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Brilliant Yellow 6G is synthesized through a series of chemical reactions involving diazotization and coupling processes. The primary starting materials include aromatic amines and sulfonic acids. The reaction conditions typically involve acidic or basic environments to facilitate the formation of the azo bond, which is responsible for the dye’s color.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the starting materials are mixed and reacted under controlled temperatures and pressures. The final product is then purified through filtration and crystallization processes to obtain the desired dye quality.

Chemical Reactions Analysis

Types of Reactions: Brilliant Yellow 6G undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, affecting its color and stability.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of aromatic amines.

    Substitution: Substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

    Substitution: Halogens and nitrating agents are commonly used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the dye.

    Reduction: Aromatic amines and other reduced products.

    Substitution: Substituted aromatic compounds with varying functional groups.

Scientific Research Applications

Chemistry: Brilliant Yellow 6G is used as a pH indicator and a tracer dye in various chemical experiments. Its distinct color change in different pH environments makes it valuable for analytical chemistry.

Biology: In biological research, this compound is used to stain cells and tissues, allowing researchers to visualize cellular structures under a microscope. It is also employed in studying cellular transport mechanisms.

Medicine: The compound is used in medical diagnostics as a staining agent for histological samples. It helps in identifying and differentiating various cell types and tissues.

Industry: this compound is widely used in the textile industry for dyeing fabrics. It is also used in the paper and leather industries to impart a bright yellow color to products.

Mechanism of Action

Mechanism: Brilliant Yellow 6G exerts its effects through its ability to bind to specific molecular targets. In biological systems, it binds to cellular components, allowing for visualization under a microscope. The dye’s azo bond is responsible for its vibrant color, which changes under different chemical environments.

Molecular Targets and Pathways: The primary molecular targets of this compound include proteins and nucleic acids in cells. The dye interacts with these molecules, allowing researchers to study cellular processes and structures.

Comparison with Similar Compounds

Chrysophenine

Chrysophenine, a structurally related azo dye, shares a biphenyl backbone with Brilliant Yellow 6G but lacks specific substituents. Key differences include:

  • Inhibitory Activity : Chrysophenine exhibits weaker VGLUT inhibition compared to this compound. This is attributed to the absence of the p-hydroxyphenylazacyclo group in Chrysophenine, which is critical for high-affinity binding to VGLUTs .

4,4'-Dinitrochrysophenine-2,2'-disulfonic Acid

This derivative replaces this compound’s hydroxyl groups with nitro groups. Despite structural similarities, it shows reduced VGLUT inhibition , highlighting the necessity of hydroxyl substituents for optimal activity. However, reintroducing aromatic groups (e.g., benzoyl instead of acetyl) partially restores inhibition, emphasizing the role of π-π interactions in binding .

Reactive Yellow 6GS

Key distinctions include:

  • Application Performance :
Property This compound Reactive Yellow 6GS
Light Fastness (ISO) Moderate 6–7 (Excellent)
Chemical Resistance Stable in acids/alkalis Degrades in strong acids
Solubility Water-soluble Requires alkaline conditions for reactivity

Solvent Yellow 179

Solvent Yellow 179 (CAS 80748-21-6), marketed as Resolin Brilliant Yellow 6GFL, is a solvent dye used in plastics and polymers. Unlike this compound, it lacks sulfonate groups, rendering it hydrophobic and suitable for non-aqueous systems .

Pharmacological and Chemical Insights

Structure-Activity Relationships (SAR)

  • Nitro vs. Amino Groups: Replacing nitro groups with amino groups (e.g., 4,4'-diaminochrysophenine-2,2'-disulfonic acid) drastically reduces VGLUT inhibition, underscoring the nitro group’s role in electron withdrawal and molecular rigidity .
  • Aromatic Substitutions : Benzoyl-substituted derivatives exhibit restored inhibitory activity compared to acetylated analogs, suggesting that bulky aromatic groups enhance binding through hydrophobic interactions .
  • Symmetry : The symmetrical arrangement of this compound’s pharmacophore is critical, as asymmetrical analogs (e.g., single nitrogen-to-carbon substitutions) lose all inhibitory activity .

Comparative Bioactivity Data

Compound VGLUT Inhibition (IC50) Key Structural Features
This compound 0.5 μM Symmetrical nitro, hydroxyl, sulfonate
4,4'-Dinitrochrysophenine 5.2 μM Nitro groups, no hydroxyls
Chrysophenine >10 μM No nitro/hydroxyl groups

Textile Dyeing

This compound’s sulfonate groups enable strong ionic interactions with protein-based fibers (e.g., wool, silk), offering moderate wash-fastness. In contrast, Reactive Yellow 6GS forms covalent bonds with cellulose, achieving superior durability .

Q & A

Q. How can researchers resolve discrepancies between theoretical and experimental BY6G adsorption capacities?

  • Methodological Answer : Re-evaluate assumptions in isotherm models (e.g., monolayer vs. multilayer adsorption). Characterize adsorbent surfaces via BET and XPS to identify unaccounted heterogeneities. Perform DFT calculations to refine binding energy estimates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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